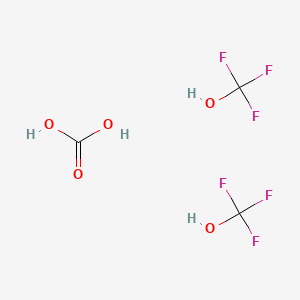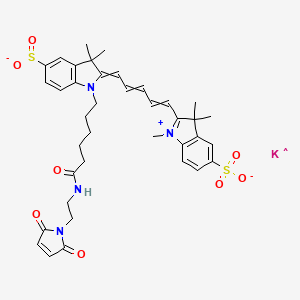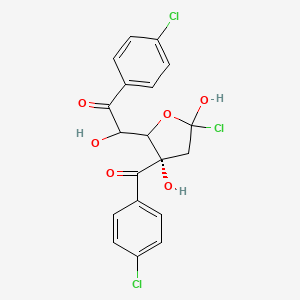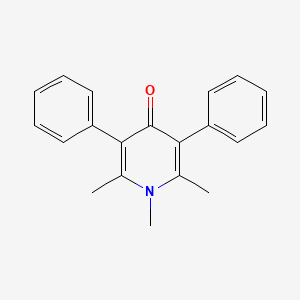
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to achieve consistent quality.
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Addition Reactions: The presence of the chloropropanone moiety allows for addition reactions with nucleophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl and trifluoromethoxy groups play crucial roles in binding to active sites, while the chloropropanone moiety may participate in covalent modifications of target molecules. These interactions can modulate biochemical pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to variations in reactivity and applications.
The presence of the trifluoromethoxy group in this compound imparts unique electronic and steric effects, making it a valuable compound for specialized applications.
Eigenschaften
Molekularformel |
C11H9BrClF3O2 |
|---|---|
Molekulargewicht |
345.54 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)7-2-3-9(8(4-7)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
TVIRNHPPSFNPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide](/img/structure/B14077313.png)
![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)


![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)








